4-chloro-N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
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Overview
Description
4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a benzamide group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, phenyl isothiocyanate, and oxirane .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide group, using reagents like sodium hydroxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-ETHYL-N-PHENYL-BENZAMIDE: This compound shares the benzamide group but lacks the thiazole and oxolane moieties.
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of the thiazole and oxolane moieties.
Uniqueness
The uniqueness of 4-CHLORO-N-[(2Z)-3-[(OXOLAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C27H24ClN3O2S |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
4-chloro-N-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C27H24ClN3O2S/c28-21-15-13-20(14-16-21)25(32)30-26-24(19-8-3-1-4-9-19)31(18-23-12-7-17-33-23)27(34-26)29-22-10-5-2-6-11-22/h1-6,8-11,13-16,23H,7,12,17-18H2,(H,30,32) |
InChI Key |
LUKOIPXHZBVAST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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